5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with a complex structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the condensation of 5-chloro-2-nitroaniline with thiophenol under alkaline conditions to obtain 2-nitro-5-thiophenyl aniline. This intermediate is then reacted with an acylating agent, such as 2-methoxyacetyl chloride, to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous materials and waste production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methoxyacetyl chloride: A related compound used as an intermediate in various chemical syntheses.
Ilexin L1 and Ilexin L3: Compounds isolated from the roots of Ilex pubescens, which have similar structural features.
Uniqueness
5-(2-Methoxyacetyl)-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific benzofuran ring system and methoxyacetyl functional group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(2-methoxyacetyl)-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H12O4/c1-14-6-9(12)7-2-3-10-8(11(7)13)4-5-15-10/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
BFCHRBOGBZJPCP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
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